ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a polyfunctional pyran derivative featuring:
- A 4H-pyran core substituted with amino, cyano, and ester groups.
- A 4-bromo-2-fluorophenyl ring at position 4, introducing halogenated aromaticity.
- A thioether-linked 3-cyano-4,6-dimethylpyridine moiety at position 2, contributing steric bulk and electronic effects.
Its synthesis likely involves multi-component reactions, as seen in analogous pyran derivatives .
Properties
IUPAC Name |
ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN4O3S/c1-4-32-24(31)21-19(11-34-23-16(9-27)12(2)7-13(3)30-23)33-22(29)17(10-28)20(21)15-6-5-14(25)8-18(15)26/h5-8,20H,4,11,29H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPNBMBKCUARQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)Br)F)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its antimicrobial, antioxidant, and anticancer properties.
Synthesis
The synthesis of the compound typically involves the reaction of 4-hydroxycoumarin derivatives with various substituted benzaldehydes and cyanoacetates. A common synthetic route includes refluxing a mixture of 4-hydroxycoumarin, 4-bromo-2-fluorobenzaldehyde, ethyl cyanoacetate, and a catalyst like DMAP in ethanol. The resulting precipitates are filtered and purified to yield the target compound .
Structural Characteristics
The compound features a pyran ring with several functional groups that contribute to its biological activity. Key structural elements include:
- Amino group at position 6 which may enhance interaction with biological targets.
- Bromo and fluoro substituents that can influence lipophilicity and binding affinity.
- Cyano groups which are known for their ability to participate in various chemical reactions and may enhance biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecium. The growth inhibition zones measured were as follows:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus ATCC 6538 | 8 |
| Enterococcus faecium E5 | 17 |
| Bacillus subtilis ATCC 6683 | 10 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential was assessed using the DPPH assay, which measures the ability to scavenge free radicals. The compound exhibited moderate antioxidant activity with an inhibition rate of approximately 16.75%, indicating its potential as a source of natural antioxidants .
Anticancer Activity
The anticancer properties were investigated in relation to its interaction with antiapoptotic proteins such as Bcl-2. Structure-activity relationship studies revealed that modifications at the 6-position of the chromene ring significantly influenced binding affinities to Bcl-2 proteins. The most active derivatives showed over threefold increases in binding affinity and substantial cytotoxicity against cancer cell lines, including non-small-cell lung carcinoma (NCI-H460) .
Case Studies
- Case Study on Anticancer Efficacy : A study involving Jurkat cells demonstrated that compounds similar to ethyl 6-amino derivatives sensitized these cells to cisplatin, suggesting potential use in combination therapies for cancers overexpressing Bcl-2 proteins .
- Antimicrobial Evaluation : In another study, various derivatives were tested against a panel of bacterial strains, confirming the importance of halogen substituents in enhancing antimicrobial efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano derivatives exhibit promising anticancer properties. For instance, research on structurally related compounds has shown that they can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of cyano and amino groups in the structure enhances biological activity against various tumors .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored in various studies. Its structural features allow it to interact effectively with bacterial cell membranes, leading to increased permeability and subsequent cell death. Case studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound due to its ability to modulate neurotransmitter systems. The presence of the pyran ring and amino group may contribute to its interaction with metabotropic glutamate receptors, which are crucial in neurological disorders . Research indicates that such compounds could serve as allosteric modulators, providing a novel approach for treating conditions like anxiety and depression.
Pesticide Development
Ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano derivatives have been investigated for their potential as pesticides. The structural components allow for the design of molecules that can effectively target pest species while minimizing toxicity to non-target organisms. Patents have been filed for formulations incorporating these compounds, highlighting their utility in crop protection against a variety of pests .
Herbicidal Properties
In addition to insecticides, research has suggested that this compound may possess herbicidal properties. Its ability to inhibit specific biochemical pathways in plants could lead to the development of effective herbicides that control weed populations without affecting crop yields.
Synthesis and Characterization
The synthesis of ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano derivatives typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Applications
Chemical Reactions Analysis
Formation of the Pyran Ring
The 4H-pyran core likely forms via a Michael addition or aldol-like condensation , facilitated by the cyano groups and the amino substituent. The reaction sequence may involve:
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Aldol condensation : Between the aldehyde (from the benzaldehyde) and malononitrile.
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Cyclization : Intramolecular attack to form the pyran ring, stabilized by the amino group.
Incorporation of the Pyridinyl Sulfanyl Group
The sulfanyl group’s addition likely occurs via nucleophilic substitution or S-alkylation . For example:
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The pyridinyl thiol attacks the α-position of the pyran carbonyl carbon, forming a sulfanyl-alkyl bond.
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This step may be catalyzed by bases like piperidine, as observed in similar syntheses .
Role of Functional Groups
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Cyano groups : Act as electron-withdrawing groups, activating the carbonyl carbon for nucleophilic attack.
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Amino group : May participate in hydrogen bonding or act as a leaving group in substitution reactions.
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Bromo/fluoro substituents : Influence reactivity via electronic effects (e.g., bromine’s high electronegativity).
Stability and Reactivity
The compound’s stability is governed by its functional groups:
-
Electron-deficient carbonyl groups : Susceptible to nucleophilic attack.
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Sulfanyl group : Resistant to hydrolysis under mild conditions but may undergo oxidation to sulfinyl/sulfonyl groups under harsh conditions.
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Aromatic substituents : Bromo and fluoro groups enhance aromatic stability but reduce reactivity toward electrophilic substitution.
Table 2: Stability Factors
| Factor | Impact |
|---|---|
| Cyano groups | Stabilize carbonyl via resonance |
| Amino group | May undergo acetylation or alkylation |
| Sulfanyl group | Less reactive than thiolate but susceptible to oxidation |
Biological Activity Correlation
While not explicitly detailed for this compound, structural analogs (e.g., ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate) exhibit antimicrobial and antifungal activity , attributed to:
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Electrophilic carbonyl groups : Interact with bacterial enzymes (e.g., DNA gyrase).
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Cyano groups : Contribute to bioisosteric properties, enhancing membrane permeability.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Pyran Derivatives
Key Observations :
- Ester Groups : Methyl vs. ethyl esters (e.g., vs. target) influence solubility and hydrolysis rates.
Key Observations :
- Multi-Component Reactions: The target compound’s synthesis likely parallels methods in , utilizing cyanoacetate derivatives and aryl aldehydes under reflux.
- Solvent Systems : Water-based synthesis (e.g., ) contrasts with organic solvents (e.g., 1,4-dioxane in ), affecting yield and purity.
Physicochemical Properties
- Molecular Weight : The target compound (594.44 g/mol) is heavier than analogs due to bromine and pyridine-thioether .
- Crystallinity : Analogs like form stable crystals (X-ray data in ), suggesting the target compound may exhibit similar crystallinity.
Pharmacological and Toxicological Considerations
- Biological Activity : While direct data are lacking, pyran derivatives often exhibit kinase inhibition or antimicrobial activity. For example, compound (2-chlorophenyl variant) may share similar target profiles.
- Toxicity: Halogenated compounds (e.g., bromine in target, chlorine in ) may pose higher toxicity risks than non-halogenated analogs .
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions (MCRs), such as the rapid four-component method in aqueous media, which minimizes solvent toxicity and simplifies purification . Key parameters affecting yield include:
- Temperature : Optimal thermal control (e.g., 60–80°C) ensures proper cyclization of the pyran ring.
- Catalyst : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) accelerate imine formation and cyclocondensation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water-based systems improve atom economy .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry and confirms the pyran ring conformation, with typical R factors < 0.07 .
- NMR spectroscopy : and NMR identify functional groups (e.g., cyano at δ ~110–120 ppm, ester carbonyl at δ ~165 ppm) .
- IR spectroscopy : Validates nitrile (C≡N, ~2200 cm) and carbonyl (C=O, ~1700 cm) groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Strategies include:
- Variable-temperature NMR : Detects conformational flexibility in solution .
- DFT calculations : Compare theoretical and experimental SCXRD bond lengths (e.g., C–C mean deviation < 0.005 Å) to validate static structures .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., halogen bonding from bromo/fluoro substituents) influencing solid-state packing .
Q. What strategies optimize regioselectivity in the multicomponent synthesis of this compound?
Regioselectivity is controlled by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Br, -F) direct nucleophilic attack to the para position of the phenyl ring .
- Design of Experiments (DoE) : Statistical screening (e.g., Plackett-Burman) identifies critical factors (e.g., molar ratios, pH) for maximizing the desired regioisomer .
- Flow chemistry : Continuous reactors improve mixing and thermal homogeneity, reducing side-product formation .
Q. What safety protocols are critical during synthesis and handling?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential cyanide exposure from nitrile groups .
- Waste management : Halogenated byproducts (e.g., brominated intermediates) require segregation and disposal via licensed hazardous waste facilities .
- Inert atmosphere : Prevents oxidation of the sulfanyl (-S-) moiety during storage .
Methodological Insights
Q. What mechanistic pathways explain pyran ring formation in this compound?
The pyran ring forms via a domino reaction:
- Knoevenagel condensation : Between the aldehyde and active methylene group.
- Michael addition : Cyano group attacks the α,β-unsaturated intermediate.
- Cyclization : Intramolecular hemiacetal formation closes the pyran ring . Computational studies (e.g., AIM analysis) support this stepwise mechanism .
Q. How can researchers address low yields in the final cyclization step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
